molecular formula C15H23N B12090669 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine

4-[2-(3,4-Dimethylphenyl)ethyl]piperidine

Cat. No.: B12090669
M. Wt: 217.35 g/mol
InChI Key: QJTWUKYULMDNAP-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylphenylacetonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethylphenyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine compounds.

Scientific Research Applications

4-[2-(3,4-Dimethylphenyl)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    4-Piperidino-Piperidine: A related compound with similar structural features.

    2-Amino-4-(1-piperidine)pyridine: Another piperidine derivative with distinct pharmacological properties.

Uniqueness

4-[2-(3,4-Dimethylphenyl)ethyl]piperidine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

4-[2-(3,4-dimethylphenyl)ethyl]piperidine

InChI

InChI=1S/C15H23N/c1-12-3-4-15(11-13(12)2)6-5-14-7-9-16-10-8-14/h3-4,11,14,16H,5-10H2,1-2H3

InChI Key

QJTWUKYULMDNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC2CCNCC2)C

Origin of Product

United States

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